N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 900001-42-5
VCID: VC5223392
InChI: InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
SMILES: COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC
Molecular Formula: C18H20N2O5
Molecular Weight: 344.367

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide

CAS No.: 900001-42-5

Cat. No.: VC5223392

Molecular Formula: C18H20N2O5

Molecular Weight: 344.367

* For research use only. Not for human or veterinary use.

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide - 900001-42-5

Specification

CAS No. 900001-42-5
Molecular Formula C18H20N2O5
Molecular Weight 344.367
IUPAC Name N'-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Standard InChI Key KCUGKFPEOZMRLH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC

Introduction

Oxalamides are a class of organic compounds characterized by the presence of an oxalamide functional group (-CONH-) linked to various aromatic or aliphatic substituents. These compounds are widely studied for their pharmacological properties, structural versatility, and potential applications in medicinal chemistry.

General Formula:

R1-CONH-CO-NH-R2\text{R}_1\text{-CONH-CO-NH-}\text{R}_2
Where R1R_1 and R2R_2 represent different substituents, which can be aromatic (e.g., phenyl groups) or aliphatic chains.

Molecular Features:

  • Functional Groups: Methoxy (-OCH₃), amide (-CONH-), and benzyl groups.

  • Potential Properties: The presence of methoxy groups enhances electron-donating effects, which may influence solubility, reactivity, and bioactivity.

Synthesis Pathway

Oxalamides are typically synthesized via condensation reactions involving oxalyl chloride and primary or secondary amines. For this compound:

  • Oxalyl chloride reacts with 3,4-dimethoxyaniline to form an intermediate.

  • This intermediate is further reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Catalyst: Triethylamine (TEA) or pyridine.

  • Temperature: Typically performed at low temperatures (0–5°C) to prevent side reactions.

Potential Applications

While specific data on this compound is unavailable, similar oxalamides exhibit diverse biological activities:

  • Pharmacological Properties:

    • Antimicrobial: Effective against bacterial and fungal strains.

    • Anticancer: Potential inhibitors of cancer cell proliferation.

    • Enzyme Inhibition: Targeting specific enzymes in metabolic pathways.

  • Material Science:

    • Oxalamides are used in supramolecular chemistry for their ability to form hydrogen-bonded networks.

    • They can serve as ligands in coordination chemistry.

  • Drug Design:

    • Methoxy-substituted aromatic compounds often exhibit enhanced lipophilicity, aiding in drug delivery and bioavailability.

Analytical Characterization

To confirm the structure and purity of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide, standard analytical techniques are employed:

  • NMR Spectroscopy: Identifies chemical shifts corresponding to methoxy groups, aromatic protons, and amide hydrogens.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Confirms functional groups via characteristic absorption peaks (e.g., amide C=O stretching at ~1650 cm⁻¹).

  • Elemental Analysis: Verifies the empirical formula by measuring carbon, hydrogen, nitrogen content.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC17H20N2O5
Molecular Weight~332 g/mol
Melting Point~200–220°C (estimated based on analogs)
SolubilitySoluble in polar organic solvents
Biological ActivityPotential antimicrobial/anticancer agent

Research Outlook

The unique substitution pattern in N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide suggests potential applications in medicinal chemistry. Future studies could focus on:

  • Screening its biological activity against various pathogens.

  • Investigating its role as a scaffold for drug development.

  • Exploring its supramolecular properties for material science applications.

If more specific data becomes available regarding this compound's biological activity or synthesis details, further insights can be provided.

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